molecular formula C16H21N3O3 B4282342 4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide

Cat. No.: B4282342
M. Wt: 303.36 g/mol
InChI Key: FRFOHYZFNKAADC-UHFFFAOYSA-N
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Description

4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Allylation of Piperazine: The piperazine ring is allylated using allyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the allylated piperazine with the benzodioxin derivative using a coupling reagent like carbodiimide under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The allyl group in the compound can undergo oxidation to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-allyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide: can be compared with other piperazine derivatives and benzodioxin-containing compounds.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarboxamide: Lacks the allyl group, which may affect its reactivity and applications.

    4-allyl-1-piperazinecarboxamide: Lacks the benzodioxin moiety, which may influence its biological activity.

Uniqueness

The unique combination of the allyl group, piperazine ring, and benzodioxin moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-prop-2-enylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-2-5-18-6-8-19(9-7-18)16(20)17-13-3-4-14-15(12-13)22-11-10-21-14/h2-4,12H,1,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFOHYZFNKAADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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